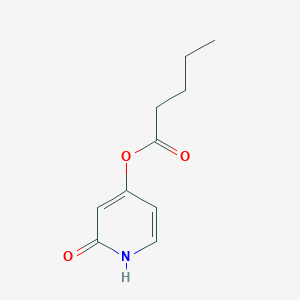

2-Oxo-1,2-dihydropyridin-4-yl pentanoate

説明

特性

CAS番号 |

103815-24-3 |

|---|---|

分子式 |

C10H13NO3 |

分子量 |

195.21 g/mol |

IUPAC名 |

(2-oxo-1H-pyridin-4-yl) pentanoate |

InChI |

InChI=1S/C10H13NO3/c1-2-3-4-10(13)14-8-5-6-11-9(12)7-8/h5-7H,2-4H2,1H3,(H,11,12) |

InChIキー |

TUDXNWIUMDHRCR-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=CC(=O)NC=C1 |

正規SMILES |

CCCCC(=O)OC1=CC(=O)NC=C1 |

同義語 |

Pentanoic acid, 1,2-dihydro-2-oxo-4-pyridinyl ester (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

2.1.1 Quinoline Derivatives () The compound 2-ethoxy-2-oxoethyl 1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydro-1-quinoline-4-carboxylate shares the 2-oxo-1,2-dihydro core but incorporates a fused benzene ring (quinoline system) and dual ethoxy-ester substituents. Key differences include:

- Biological Activity: This quinoline derivative demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli (inhibition rates: 76–83% for select strains) .

2.1.2 Pentanamide Derivatives ()

The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide replaces the ester group with an amide and introduces a sulfamoyl-pyridine moiety. Key distinctions:

- Functional Groups : The amide group enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the ester-containing target compound.

- Elemental Composition : Higher nitrogen (14.32%) and sulfur (6.69%) content due to the sulfamoyl group, which may influence metabolic stability .

Physicochemical and Spectroscopic Properties

Table 1 summarizes key properties of analogous compounds:

Stability and Reactivity

- Ester vs.

- Elemental Composition : The pentanamide derivative’s sulfur content (6.69%) may confer unique reactivity in sulfonamide-based drug interactions, absent in the target compound .

Q & A

[Basic] What synthetic methodologies are recommended for preparing 2-Oxo-1,2-dihydropyridin-4-yl pentanoate?

Answer:

The synthesis of dihydropyridinone derivatives typically involves cyclocondensation reactions. For example, describes the synthesis of 1,2-dihydropyridin-2-one derivatives using substituted aryl groups and dicarbonitrile intermediates. A plausible route for this compound could involve:

- Step 1: Condensation of a substituted pentanoate ester with a β-ketoamide or β-enamine precursor.

- Step 2: Cyclization under acidic or basic conditions to form the dihydropyridinone ring.

- Catalysts: Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance regioselectivity .

[Basic] Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

Key techniques include:

NMR Spectroscopy:

- ¹H NMR to identify proton environments (e.g., dihydropyridinone ring protons at δ 5.5–7.0 ppm).

- ¹³C NMR to confirm carbonyl (C=O) groups (~170–180 ppm) and ester linkages.

Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns.

IR Spectroscopy: Peaks at ~1650–1750 cm⁻¹ for C=O stretching vibrations.

- highlights the use of SMILES and InChi notations for structural validation, which can be cross-referenced with experimental data .

[Advanced] How can researchers resolve contradictions in reported stability data for dihydropyridinone derivatives?

Answer:

Contradictions often arise from variations in experimental conditions (e.g., pH, temperature). Methodological approaches include:

- Accelerated Stability Studies: Conduct stress testing under controlled conditions (e.g., 40°C/75% RH) to assess degradation pathways.

- Comparative Analysis: Cross-reference data with structurally analogous compounds (e.g., pyridin-2-one derivatives in ) to identify trends in hydrolytic or oxidative stability.

- Advanced Characterization: Use LC-MS or XRD to detect polymorphic forms or degradation products .

[Advanced] What strategies optimize regioselective functionalization of the dihydropyridinone ring in this compound?

Answer:

Regioselectivity challenges can be addressed via:

- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the 4-position.

- Catalyst-Controlled Reactions: Use transition-metal catalysts (e.g., Pd or Ru complexes) for C–H activation at specific sites.

- Computational Modeling: DFT calculations to predict reactive sites based on electron density maps.

[Basic] How should researchers handle safety concerns given limited toxicological data for this compound?

Answer:

When toxicity data is unavailable (as noted in ):

Precautionary Measures: Use PPE (gloves, goggles, lab coats) and work in a fume hood.

Hierarchical Testing:

- In vitro assays (e.g., Ames test for mutagenicity).

- Acute Toxicity Screening in model organisms (e.g., zebrafish embryos).

Environmental Controls: Prevent drainage contamination using chemical traps .

[Advanced] What advanced techniques characterize the stereochemical configuration of this compound?

Answer:

For stereochemical analysis:

- Chiral HPLC or SFC: Separate enantiomers using chiral stationary phases.

- Vibrational Circular Dichroism (VCD): Differentiate R/S configurations via IR-based chiroptical spectroscopy.

- X-ray Crystallography: Resolve absolute configuration, as demonstrated for 4R-hydroxypentanoate derivatives in .

[Basic] What are the key challenges in purifying this compound?

Answer:

Common issues include:

- Hydrolytic Sensitivity: Avoid aqueous conditions; use anhydrous solvents (e.g., THF, DCM).

- Column Chromatography: Optimize mobile phases (e.g., hexane:ethyl acetate gradients) to separate ester and lactam moieties.

- Crystallization: Slow evaporation from ethanol or acetone to obtain high-purity crystals .

[Advanced] How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

Computational tools provide insights into:

- Reactive Sites: Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic regions.

- Transition States: DFT simulations (e.g., Gaussian 16) model reaction pathways for ester hydrolysis or ring functionalization.

- Solvent Effects: COSMO-RS calculations predict solubility and stability in different solvents.

[Basic] What analytical methods quantify this compound in complex mixtures?

Answer:

- HPLC-UV/Vis: Use a C18 column with UV detection at λ = 254 nm (optimal for aromatic/heterocyclic absorption).

- GC-MS: Suitable for volatile derivatives (e.g., silylated forms).

- Calibration Standards: Prepare using pure samples validated via NMR and HRMS .

[Advanced] How do substituents on the dihydropyridinone ring influence the compound’s photophysical properties?

Answer:

Substituents alter π-conjugation and electron density:

- Electron-Withdrawing Groups (EWGs): Enhance fluorescence quantum yield by reducing non-radiative decay.

- Steric Effects: Bulky groups (e.g., pentanoate) may restrict rotation, increasing emission intensity.

- ’s dicarbonitrile derivatives exhibit tunable fluorescence, suggesting similar structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。